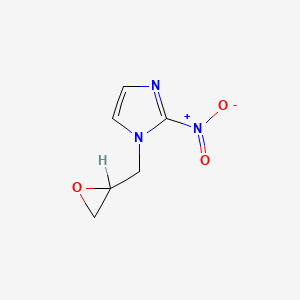
2,3,4-三氟苯甲酸乙酯
描述
Ethyl 2,3,4-trifluorobenzoate is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including organic synthesis and material science.
科学研究应用
Ethyl 2,3,4-trifluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Material Science: Used in the development of fluorinated polymers and materials with unique properties.
Agriculture: Explored as a precursor for agrochemicals with improved efficacy and environmental stability.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2,3,4-trifluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2,3,4-trifluorobenzoate may involve continuous-flow processes to enhance efficiency and yield. For example, the esterification reaction can be performed in a continuous-flow reactor, allowing for better control of reaction parameters and improved scalability .
化学反应分析
Types of Reactions: Ethyl 2,3,4-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Reduction: 2,3,4-trifluorobenzyl alcohol.
Hydrolysis: 2,3,4-trifluorobenzoic acid and ethanol.
作用机制
The mechanism of action of ethyl 2,3,4-trifluorobenzoate depends on its specific application. In organic synthesis, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize negative charges and enhance the compound’s electrophilicity. In biological systems, the fluorine atoms can increase the lipophilicity and metabolic stability of the compound, potentially improving its interaction with biological targets .
相似化合物的比较
2,3,4,5-Tetrafluorobenzoate: Similar structure but with an additional fluorine atom, leading to different reactivity and properties.
2,3,5,6-Tetrafluorobenzoate: Another tetrafluorinated derivative with distinct substitution patterns affecting its chemical behavior.
Pentafluorobenzoate: Fully fluorinated benzoate with unique properties due to the presence of five fluorine atoms.
Uniqueness: Ethyl 2,3,4-trifluorobenzoate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of three fluorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical transformations and applications .
属性
IUPAC Name |
ethyl 2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLANUBGYWOMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014906 | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351354-50-2 | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)



